

An In-depth Technical Guide to 5'-Bromo-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 5'-Bromo-2'-hydroxyacetophenone

Cat. No.: B072681

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **5'-Bromo-2'-hydroxyacetophenone**. The information herein is intended to support research and development activities where this compound is utilized as a key chemical intermediate.

Molecular Structure and Chemical Properties

5'-Bromo-2'-hydroxyacetophenone is a substituted aromatic ketone with the chemical formula $C_8H_7BrO_2$.^{[1][2]} At room temperature, it exists as a white to off-white or pale yellow crystalline solid.^{[1][3]} The molecule features a benzene ring substituted with a bromine atom, a hydroxyl group, and an acetyl group.

Table 1: Chemical and Physical Properties of **5'-Bromo-2'-hydroxyacetophenone**

Property	Value	Reference(s)
CAS Number	1450-75-5	[1][2][3]
Molecular Formula	C ₈ H ₇ BrO ₂	[1][2]
Molecular Weight	215.04 g/mol	[1][2]
Melting Point	58-61 °C	[1][4]
Boiling Point	282.6 °C at 760 mmHg	[1]
Density	1.586 g/cm ³	[1]
Solubility	Soluble in Chloroform	[5]
Appearance	White to pale yellow crystalline powder	[3]

Synthesis of 5'-Bromo-2'-hydroxyacetophenone

The primary method for the synthesis of **5'-Bromo-2'-hydroxyacetophenone** is through the Fries rearrangement of 4-bromophenyl acetate.[3][6] This reaction involves the migration of the acetyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a Lewis acid such as aluminum chloride.[6][7]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of **5'-Bromo-2'-hydroxyacetophenone** from 4-bromophenol and acetyl chloride, which first forms 4-bromophenyl acetate in situ, followed by the Fries rearrangement.

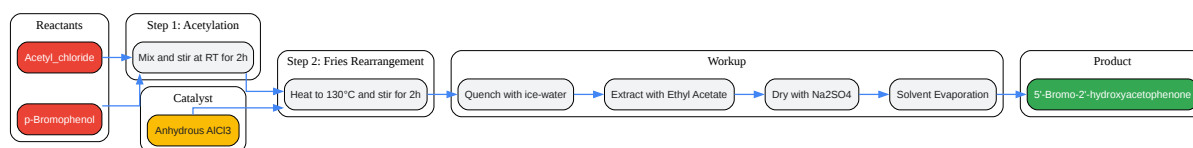
Materials:

- p-Bromophenol
- Acetyl chloride
- Anhydrous aluminum chloride
- Ethyl acetate

- Ice-water
- Anhydrous sodium sulfate

Procedure:

- In a three-neck flask, place 92 g (536 mmol) of p-bromophenol.
- Slowly add 46 g (590 mmol) of acetyl chloride dropwise at 0 °C.
- Stir the mixture at room temperature for 2 hours.
- Increase the temperature to 130 °C and add 128 g (965 mmol) of anhydrous aluminum chloride in portions.
- Continue stirring the mixture at 130 °C for 2 hours.
- After the reaction is complete, cool the mixture and pour it into ice-water.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The resulting white solid is **5'-Bromo-2'-hydroxyacetophenone** (yield: 87%).[\[1\]](#)



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Synthesis workflow for **5'-Bromo-2'-hydroxyacetophenone**.

Spectroscopic Data

The structure of **5'-Bromo-2'-hydroxyacetophenone** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.6	Singlet	3H	-COCH ₃
~6.9	Doublet	1H	Ar-H
~7.5	Doublet of doublets	1H	Ar-H
~7.8	Doublet	1H	Ar-H
~12.0	Singlet	1H	-OH

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~28	-COCH ₃
~115	Ar-C
~119	Ar-C
~120	Ar-C
~132	Ar-C
~139	Ar-C
~162	Ar-C-OH
~204	C=O

Note: The predicted NMR data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **5'-Bromo-2'-hydroxyacetophenone** would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl)
~1650	C=O stretch (ketone)
~1600, ~1480	C=C stretch (aromatic ring)
~1250	C-O stretch (phenol)
~600	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry of **5'-Bromo-2'-hydroxyacetophenone** shows a characteristic isotopic pattern for bromine.

Table 5: Major Mass Spectral Fragments

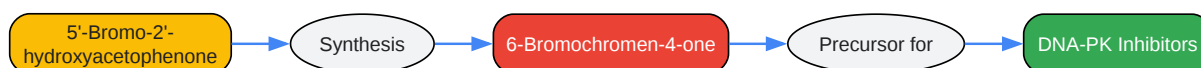
m/z	Ion
214/216	[M] ⁺ (Molecular ion peak with Br isotopes)
199/201	[M-CH ₃] ⁺
171/173	[M-COCH ₃] ⁺
120	[M-Br-CH ₃] ⁺
43	[COCH ₃] ⁺

Applications in Drug Development

5'-Bromo-2'-hydroxyacetophenone serves as a versatile intermediate in the synthesis of various biologically active molecules.

Precursor for Chromen-4-ones

This compound is a key starting material for the preparation of 6-bromochromen-4-one. Chromen-4-one derivatives are known to be potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.[5][8] Inhibition of DNA-PK can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment.[9][10][11]



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